Cas no 2171943-76-1 (2-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidoacetic acid)

2171943-76-1 structure
Productnaam:2-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidoacetic acid
2-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidoacetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidoacetic acid
- EN300-1500217
- 2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]acetic acid
- 2171943-76-1
-
- Inchi: 1S/C27H32N2O5/c1-29(16-26(31)32)25(30)14-19(18-8-2-3-9-18)15-28-27(33)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24H,2-3,8-9,14-17H2,1H3,(H,28,33)(H,31,32)
- InChI-sleutel: UKGHLCBYMKYFGL-UHFFFAOYSA-N
- LACHT: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NCC(CC(N(C)CC(=O)O)=O)C1CCCC1)=O
Berekende eigenschappen
- Exacte massa: 464.23112213g/mol
- Monoisotopische massa: 464.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 10
- Complexiteit: 700
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 95.9Ų
2-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidoacetic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1500217-1000mg |
2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]acetic acid |
2171943-76-1 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1500217-10000mg |
2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]acetic acid |
2171943-76-1 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1500217-250mg |
2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]acetic acid |
2171943-76-1 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1500217-50mg |
2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]acetic acid |
2171943-76-1 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1500217-2500mg |
2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]acetic acid |
2171943-76-1 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1500217-1.0g |
2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]acetic acid |
2171943-76-1 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1500217-500mg |
2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]acetic acid |
2171943-76-1 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1500217-5000mg |
2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]acetic acid |
2171943-76-1 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1500217-100mg |
2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]acetic acid |
2171943-76-1 | 100mg |
$2963.0 | 2023-09-27 |
2-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidoacetic acid Gerelateerde literatuur
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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